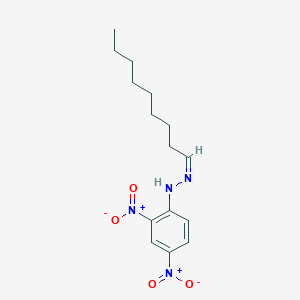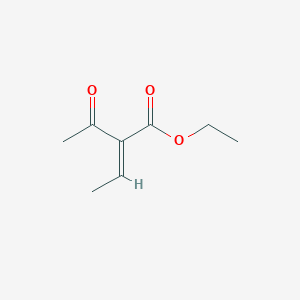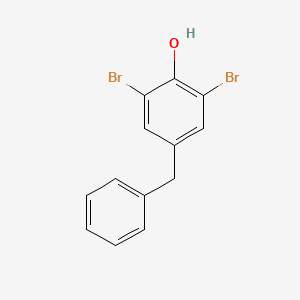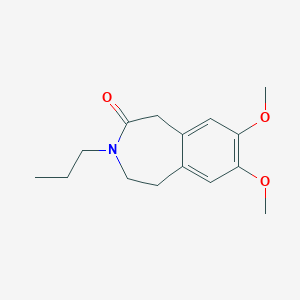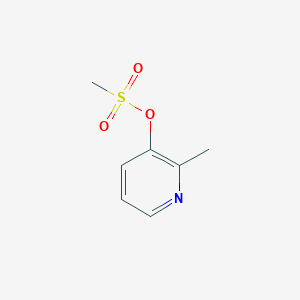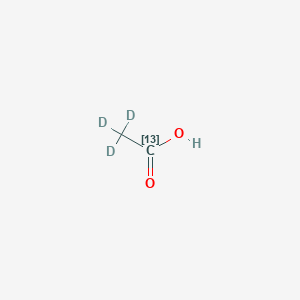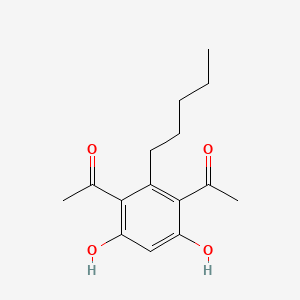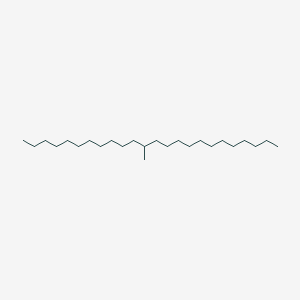
12-Methyltetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyltetracosane is a branched alkane with the molecular formula C25H52. It is a hydrocarbon that is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its presence in the cuticular hydrocarbons of various insects, where it plays a role in communication and recognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltetracosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out in large-scale reactors under high pressure and temperature, using catalysts such as nickel or platinum to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
12-Methyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation present in the precursor molecules.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., nickel, platinum).
Substitution: Halogens (Cl2, Br2) under UV light or with radical initiators like peroxides.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
12-Methyltetracosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Mécanisme D'action
The mechanism of action of 12-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it acts as a pheromone, influencing behaviors such as mating and nestmate recognition. The molecular targets include specific olfactory neurons that detect the hydrocarbon and trigger a behavioral response .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetracosane: Another branched alkane with similar molecular weight and structure but differing in the position of the methyl group.
Tetracosane: A straight-chain alkane with the same number of carbon atoms but without branching.
Uniqueness
12-Methyltetracosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its interaction with biological receptors and its role in communication among insects .
Propriétés
Numéro CAS |
58829-99-5 |
|---|---|
Formule moléculaire |
C25H52 |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
12-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-14-16-18-20-22-24-25(3)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 |
Clé InChI |
GOVCFPPSXWBHGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


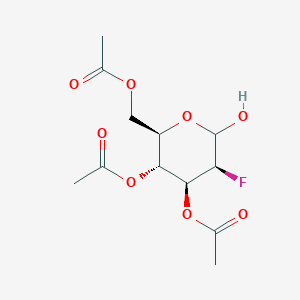
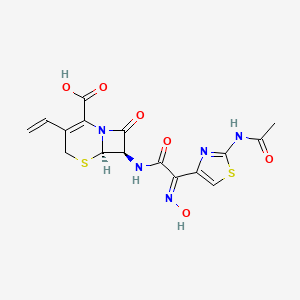
![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
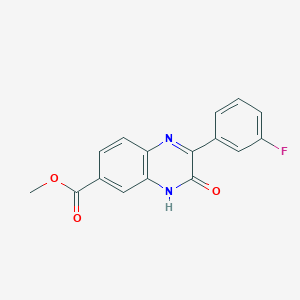
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)

